molecular formula C12H11N3O3 B2836480 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1152541-16-6

3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2836480
CAS No.: 1152541-16-6
M. Wt: 245.238
InChI Key: QVFDNLRMOAFEPM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-nitrobenzaldehyde with 3,5-dimethyl-1H-pyrazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3,5-Dimethyl-1-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the nitro group in a different position.

    3,5-Dimethyl-1-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde: A reduction product of the original compound.

    3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid: An oxidation product of the original compound.

Uniqueness

3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

3,5-dimethyl-1-(3-nitrophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-8-12(7-16)9(2)14(13-8)10-4-3-5-11(6-10)15(17)18/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFDNLRMOAFEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC(=CC=C2)[N+](=O)[O-])C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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